1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
CAS No.: 1039900-17-8
Cat. No.: VC2991261
Molecular Formula: C14H13FN2O2
Molecular Weight: 260.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039900-17-8 |
|---|---|
| Molecular Formula | C14H13FN2O2 |
| Molecular Weight | 260.26 g/mol |
| IUPAC Name | 1-(2-fluoro-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H13FN2O2/c1-8-5-6-12(10(15)7-8)17-11-4-2-3-9(11)13(16-17)14(18)19/h5-7H,2-4H2,1H3,(H,18,19) |
| Standard InChI Key | JVVJFPDQLRMQET-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O)F |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O)F |
Introduction
Synthetic Pathway
The synthetic pathway can be summarized as follows:
-
Step 1: Formation of the cyclopenta[c]pyrazole framework.
-
Step 2: Introduction of the fluoro and methyl groups onto the phenyl ring.
-
Step 3: Carboxylation to obtain the final carboxylic acid derivative.
-
Biological Activity and Applications
Research has indicated that compounds similar to 1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid exhibit various biological activities including anti-inflammatory and anti-cancer properties. The presence of the pyrazole moiety is often associated with significant pharmacological effects.
Pharmacological Studies
Recent studies have focused on evaluating the compound's activity against different cancer cell lines and its potential as an anti-inflammatory agent:
| Study Focus | Results |
|---|---|
| Anticancer Activity | Inhibition of tumor growth in vitro |
| Anti-inflammatory Effects | Reduced cytokine production in cell models |
This article provides a comprehensive overview of the compound's characteristics, synthesis methods, and biological relevance based on diverse scientific sources while adhering to professional standards in chemical research reporting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume